molecular formula C19H23NO2 B5882423 N-(2-tert-butylphenyl)-2-(3-methylphenoxy)acetamide

N-(2-tert-butylphenyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B5882423
M. Wt: 297.4 g/mol
InChI Key: LOCCSXNAKSMNIC-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-2-(3-methylphenoxy)acetamide is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-2-(3-methylphenoxy)acetamide typically involves the reaction of 2-tert-butylphenylamine with 3-methylphenoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-(2-tert-butylphenyl)-2-(3-methylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the tert-butyl group and phenoxyacetamide moiety can influence the compound’s binding affinity and selectivity towards its targets, resulting in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-tert-butylphenyl)-2-(4-methylphenoxy)acetamide: Similar structure with a methyl group at the para position of the phenoxy ring.

    N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide: Similar structure with a methyl group at the ortho position of the phenoxy ring.

    N-(2-tert-butylphenyl)-2-(3-chlorophenoxy)acetamide: Similar structure with a chlorine atom at the meta position of the phenoxy ring.

Uniqueness

N-(2-tert-butylphenyl)-2-(3-methylphenoxy)acetamide is unique due to the specific positioning of the tert-butyl and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The steric and electronic effects imparted by these substituents can lead to distinct properties and applications.

Properties

IUPAC Name

N-(2-tert-butylphenyl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-14-8-7-9-15(12-14)22-13-18(21)20-17-11-6-5-10-16(17)19(2,3)4/h5-12H,13H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCCSXNAKSMNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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